REACTION_CXSMILES
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[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1.[C:12]1([CH3:21])[C:13]([N:18]=[C:19]=[O:20])=[CH:14][CH:15]=[CH:16][CH:17]=1.CCOC(C)=O>CSC>[CH3:21][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[NH:18][C:19]([NH:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:6][CH:7]=1)=[O:20]
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Name
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|
Quantity
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56.8 g
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Type
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reactant
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Smiles
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NC1=CC=C(C=C1)CC(=O)O
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Name
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Quantity
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150 mL
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Type
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solvent
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Smiles
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CSC
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Name
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Quantity
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50 g
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Type
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reactant
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Smiles
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C=1(C(=CC=CC1)N=C=O)C
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Name
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Quantity
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1.75 L
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Type
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reactant
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Smiles
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CCOC(=O)C
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Type
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CUSTOM
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Details
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to stir 1 hour
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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with stirring
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Type
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CUSTOM
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Details
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The precipitate was collected
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Type
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WASH
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Details
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washed with EtOAc (400 mL) and MeCN (400 mL)
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Type
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CUSTOM
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Details
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to provide oMePUPA (80 g, 75%)
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Reaction Time |
1 h |
Name
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|
Type
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|
Smiles
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CC1=C(C=CC=C1)NC(=O)NC1=CC=C(C=C1)CC(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |